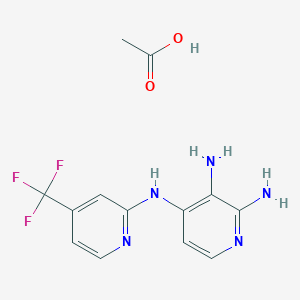![molecular formula C9H9ClN2O2S B11781387 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride](/img/structure/B11781387.png)
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrazinylation: The hydrazinyl group is introduced by reacting the intermediate compound with hydrazine or hydrazine derivatives.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the hydrazinyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or sulfoxides, while reduction may produce hydrazine derivatives or amines.
Scientific Research Applications
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazinyl group is known to form covalent bonds with various biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-7-carboxylic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Aminobenzo[b]thiophene-7-carboxylic acid: Contains an amino group instead of a hydrazinyl group, leading to different chemical and biological properties.
4-Hydrazinylbenzo[b]thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and applications.
Uniqueness
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride is unique due to the presence of both the hydrazinyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C9H9ClN2O2S |
|---|---|
Molecular Weight |
244.70 g/mol |
IUPAC Name |
4-hydrazinyl-1-benzothiophene-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-11-7-2-1-6(9(12)13)8-5(7)3-4-14-8;/h1-4,11H,10H2,(H,12,13);1H |
InChI Key |
STFQGNKLEQZJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1C(=O)O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)



![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)



![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)



